molecular formula C17H27N3O B2362702 N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide CAS No. 1448122-96-0

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide

Cat. No.: B2362702
CAS No.: 1448122-96-0
M. Wt: 289.423
InChI Key: OMHPIGFXZMHZQN-UHFFFAOYSA-N
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Description

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted indazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)isobutyramide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-12(2)17(21)18-11-15-14-9-5-6-10-16(14)20(19-15)13-7-3-4-8-13/h12-13H,3-11H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMHPIGFXZMHZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NN(C2=C1CCCC2)C3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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